N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide
Overview
Description
“N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide” is an aromatic amide . It is a compound resulting from the formal condensation of the carboxy group of 3,5-diiodosalicylic acid with the amino group of aniline substituted at positions 2, 4, and 5 by methyl, (4-chlorophenyl) (cyano)methyl, and methyl groups respectively .
Molecular Structure Analysis
The molecular formula of this compound is C22H14Cl2I2N2O2 . It has an average mass of 663.07400 Da and a monoisotopic mass of 661.85217 Da . The structure includes a phenyl ring substituted with chloro, cyano, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Anticancer Research
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide and its derivatives have been explored for potential anticancer properties. For instance, a study on niclosamide derivatives (related compounds) showed significant cytotoxicity against various human cancer cells, including breast, prostate, cervical, and leukemia cells, indicating the potential for these compounds to be developed into anticancer agents (Tang et al., 2017).
Dye Synthesis
This compound has been used in the synthesis of dyes. A study on the synthesis of symmetrical disazo direct dyes involved N-(2-chlorophenyl)-2-hydroxybenzamide, a related compound, as a coupling component, demonstrating its application in creating new azo-stilbene dyes with good coloring power (Grad et al., 2013).
Bactericidal Activity
In the field of microbiology, related compounds have been assessed for their bactericidal properties. A series of substituted 2-hydroxy-N-(arylalkyl)benzamides was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as bactericidal agents (Zadrazilova et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-13-10-17(18(12-25)14-6-8-15(23)9-7-14)19(24)11-20(13)26-22(28)16-4-2-3-5-21(16)27/h2-11,18,27H,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYYEUNNYCJSBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide |
Citations
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